Drimentine B

描述

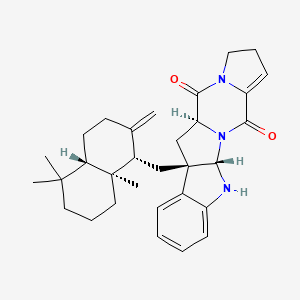

驱霉素B是一种最初从放线菌中分离得到的萜烯化二酮哌嗪化合物。 它以其抗癌特性而闻名,特别是抑制 NS-1 小鼠 β 淋巴细胞骨髓瘤细胞的增殖 。 驱霉素B 的分子式为 C₃₁H₃₉N₃O₂,分子量为 485.66 g/mol 。

准备方法

合成路线和反应条件: 驱霉素B 可以通过一系列化学反应合成,包括二酮哌嗪环的形成和随后的萜烯化。 该过程通常涉及使用特定的环二肽合成酶 (CDPSs) 和异戊烯基转移酶来形成所需的结构 。

工业生产方法: 驱霉素B 的工业生产涉及培养能够产生该化合物的放线菌。 细菌在受控条件下生长,然后从培养基中提取并纯化化合物 。

化学反应分析

反应类型: 驱霉素B 会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生氢化衍生物 。

科学研究应用

Antibacterial Activity

Drimentine B exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibiting bacterial cell wall synthesis and disrupting cellular functions.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Data indicates that this compound is effective against various pathogenic bacteria, with varying MIC values depending on the strain .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several fungal species. This includes efficacy against common pathogens such as Candida albicans.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings suggest that this compound could be a potential therapeutic agent for fungal infections .

Antiparasitic Effects

This compound exhibits anthelmintic properties, demonstrating effectiveness against various endoparasites and ectoparasites. This is particularly relevant in veterinary medicine, where parasitic infections can lead to significant economic losses in livestock.

Table 3: Antiparasitic Efficacy of this compound

| Parasite Type | Effectiveness |

|---|---|

| Nematodes | Effective at concentrations ≥ 50 µg/mL |

| Cestodes | Effective at concentrations ≥ 100 µg/mL |

The compound shows promise in treating parasitic infections in both animals and humans .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of certain cancer cell lines, including murine lymphocyte myeloma cells.

Case Study: Anticancer Activity

In vitro studies indicated that this compound inhibited the proliferation of NS-1 murine lymphocyte myeloma cells by 41% and 59% at concentrations of 50 µg/mL and 100 µg/mL, respectively. This suggests a dose-dependent response which could be further explored for therapeutic applications in oncology .

作用机制

驱霉素B 的确切作用机制尚不完全清楚。 已知它通过干扰特定的细胞通路来抑制 NS-1 小鼠 β 淋巴细胞骨髓瘤细胞的增殖。 该化合物可能靶向参与细胞分裂和生长的关键酶和蛋白质 。

类似化合物:

驱霉素C: 结构类似于驱霉素B,但多了一个双键。

驱霉素F: 在二酮哌嗪环中含有一个甲基化的胺。

驱霉素G: 与驱霉素F 相似,但具有不同的甲基化模式

驱霉素B 的独特性: 驱霉素B 由于其独特的萜烯化二酮哌嗪结构而独一无二,这使其具有强大的抗癌活性。 它抑制特定癌细胞增殖的能力使其与其他类似化合物区别开来 。

相似化合物的比较

Drimentine C: Similar structure with an additional double bond compared to Drimentine B.

Drimentine F: Contains a methylated amine in the diketopiperazine ring.

Drimentine G: Similar to Drimentine F but with different methylation patterns

Uniqueness of this compound: this compound is unique due to its specific terpenylated diketopiperazine structure, which contributes to its potent anticancer activity. Its ability to inhibit the proliferation of specific cancer cells sets it apart from other similar compounds .

生物活性

Drimentine B is a member of the drimentine class, which are terpenylated diketopiperazine alkaloids primarily isolated from Actinomycete bacteria. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound's structure consists of a diketopiperazine core with terpenoid modifications. The unique structural features contribute to its biological activities. Studies have shown that this compound exhibits significant inhibition against various cancer cell lines, including NSCLC (non-small cell lung cancer) cells, by inducing apoptosis and inhibiting cell proliferation .

Biological Activities

- Anticancer Activity

- Antibacterial Activity

- Antifungal Activity

- Anthelmintic Activity

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on NSCLC cell lines. The results indicated that treatment with this compound led to:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations as low as 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells post-treatment.

- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic markers (e.g., Bcl-2) following treatment with this compound.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 20 |

| 50 | 40 | 50 |

| 100 | 15 | 80 |

Case Study 2: Antibacterial Activity

In another study focusing on the antibacterial properties of this compound:

- Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was determined to be 32 µg/mL, while for E. coli, it was 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

常见问题

Basic Research Questions

Q. What experimental methodologies are most effective for characterizing the structural purity of Drimentine B?

To ensure structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For novel derivatives, comparative analysis with established spectral databases is critical. Reproducibility requires detailed documentation of solvent systems, temperature controls, and purification steps (e.g., column chromatography gradients) .

Q. How can researchers optimize the synthesis of this compound to improve yield without compromising stereochemical fidelity?

Systematic variation of reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) should be tested using design-of-experiments (DoE) frameworks. Kinetic studies and in situ monitoring (via HPLC or FTIR) can identify rate-limiting steps. For stereoselective synthesis, chiral auxiliaries or asymmetric catalysis protocols must be validated against racemic controls .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Prioritize target-specific assays (e.g., enzyme inhibition or receptor-binding studies) with positive and negative controls. Dose-response curves (IC₅₀/EC₅₀ calculations) and cytotoxicity profiling (via MTT or ATP assays) are essential. Data should be triplicated to assess variability, and results compared to structurally related compounds to establish structure-activity relationships (SAR) .

Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?

Conduct solubility tests under standardized conditions (pH, temperature, and ionic strength) using UV-Vis spectroscopy or gravimetric analysis. Cross-validate findings with independent labs and publish raw data (e.g., absorbance values, particle size distributions) to enable meta-analysis. Contradictions may arise from polymorphic forms or residual solvents, necessitating XRD and DSC characterization .

Advanced Research Questions

Q. What mechanistic models explain the in vivo pharmacokinetic-pharmacodynamic (PK-PD) divergence of this compound observed in preclinical studies?

Develop compartmental PK models integrating tissue-specific bioavailability data (via LC-MS/MS) and dynamic PD markers (e.g., biomarker ELISA). Use physiologically based pharmacokinetic (PBPK) simulations to account for metabolic enzymes (CYP450 isoforms) and transporter interactions. Contradictions between in vitro and in vivo efficacy may stem from protein binding or off-target effects .

Q. How can computational approaches enhance the design of this compound analogs with improved metabolic stability?

Apply molecular dynamics (MD) simulations to predict metabolic hotspots (e.g., sites of glucuronidation). Validate predictions with in vitro microsomal assays (human/animal liver microsomes) and LC-HRMS metabolite identification. Machine learning models trained on ADME datasets can prioritize analogs with favorable QSAR profiles .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity during scale-up synthesis?

Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via multivariate analysis. Use process analytical technology (PAT) for real-time monitoring (e.g., Raman spectroscopy). Accelerated stability studies (40°C/75% RH) can correlate impurities (HPLC-ELSD) with activity loss .

Q. How do researchers resolve contradictions in this compound’s purported dual agonist/antagonist effects across cell lines?

Conduct pathway-specific reporter assays (e.g., luciferase-based transcriptional activation) and siRNA knockdowns to isolate target engagement. Cross-reference transcriptomic data (RNA-seq) with public databases (e.g., GEO) to identify cell line-specific confounding factors (e.g., receptor isoform expression). Dose-escalation studies in isogenic cell pairs can clarify context-dependent effects .

Q. Methodological Considerations for Data Analysis

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

Use non-parametric models (e.g., Hill equation, four-parameter logistic regression) with bootstrapping to estimate confidence intervals. For heterogeneous datasets, Bayesian hierarchical models can account for inter-experiment variability. Open-source tools like R/drc or GraphPad Prism are recommended for reproducibility .

Q. How should researchers validate omics-derived biomarkers linked to this compound’s mechanism of action?

Prioritize orthogonal validation: confirm transcriptomic findings with qRT-PCR, and proteomic hits with Western blot or SRM-MS. Use independent cohorts (in vitro/in vivo) and public datasets to minimize false discovery rates (FDR). Pathway enrichment analysis (e.g., GO, KEGG) must adjust for multiple testing (Benjamini-Hochberg correction) .

属性

IUPAC Name |

(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUCBHITXBJOGT-JMGSXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098369 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204398-91-4 | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204398-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。